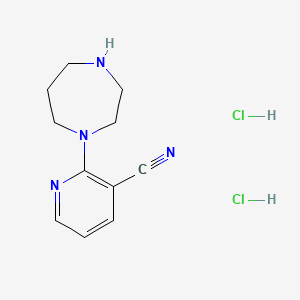

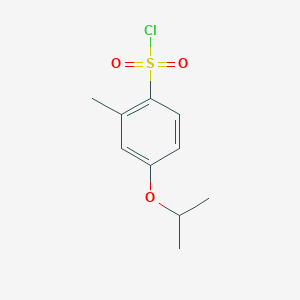

2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride is a chemical compound with the IUPAC name 4-isopropoxy-2-methylbenzenesulfonyl chloride . It has a molecular weight of 248.73 and is typically in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13ClO3S/c1-7(2)14-9-4-5-10(8(3)6-9)15(11,12)13/h4-7H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound is a liquid with a molecular weight of 248.73 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Sulfonamide Compounds : Sulfonyl chloride compounds are crucial in synthesizing sulfonamide derivatives, which have significant applications in pharmaceuticals and agrochemicals. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide involves sulfonyl chloride reacting with amine. This process is characterized through various spectroscopic techniques and theoretical studies to understand its structural and electronic properties (Sarojini et al., 2012).

Catalysis and Reaction Media

- Friedel-Crafts Sulfonylation : Utilizing ionic liquids as unconventional media, sulfonyl chlorides have been employed in Friedel-Crafts sulfonylation reactions, showcasing enhanced reactivity and almost quantitative yields. This method's efficiency highlights the role of Lewis acidity in sulfonylation reactions, providing insights into reaction mechanisms through spectroscopic studies (Nara et al., 2001).

Novel Syntheses Approaches

- Cascade Annulation Reactions : Research on photoredox-catalyzed cascade annulation involving sulfonyl chlorides led to the development of new methods for synthesizing benzothiophenes and benzoselenophenes. This approach demonstrates the application of sulfonyl chlorides in creating complex heterocyclic compounds under ambient conditions (Yan et al., 2018).

Material Science and Polymer Chemistry

- Graft Copolymers Synthesis : In polymer chemistry, sulfonyl chlorides are used to create well-defined graft copolymers, such as polystyrene-graft-poly(methyl methacrylate), through a multi-step process involving reversible addition-fragmentation chain transfer polymerization and atom transfer radical polymerization. This process highlights the utility of sulfonyl chlorides in designing advanced materials with specific properties (Li et al., 2006).

Environmental and Green Chemistry

- Eco-Friendly Synthesis : Efforts to develop more sustainable chemical processes have led to the synthesis of sulfonamide and sulfonate derivatives under mild and eco-friendly conditions using sulfonyl chlorides. These methods emphasize the importance of green chemistry principles in minimizing environmental impact while achieving high yields and purities in chemical syntheses (Almarhoon et al., 2019).

Propriétés

IUPAC Name |

2-methyl-4-propan-2-yloxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-7(2)14-9-4-5-10(8(3)6-9)15(11,12)13/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVAKZSEYGITIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

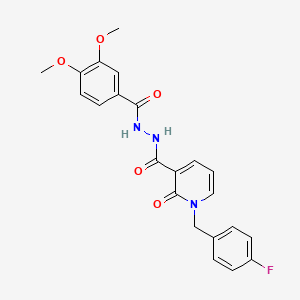

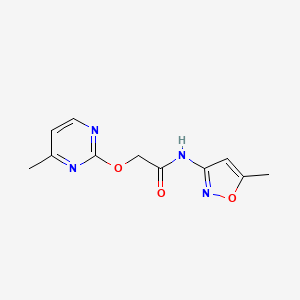

![N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2985685.png)

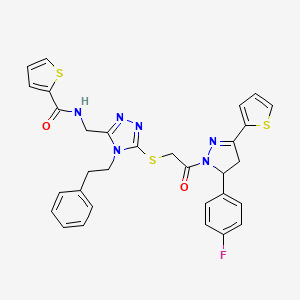

![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2985694.png)

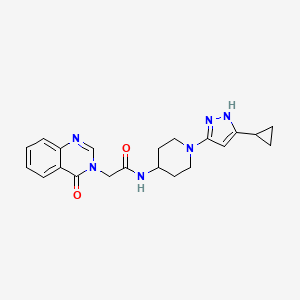

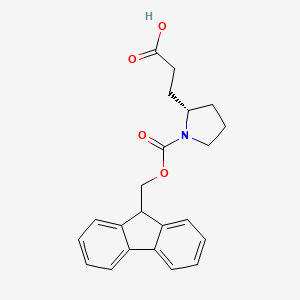

![2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2985697.png)

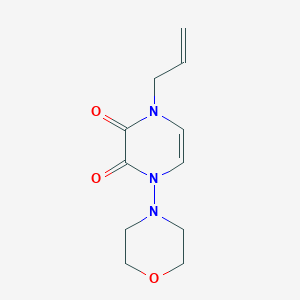

![(Z)-ethyl 2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2985702.png)